molecular formula C16H18BrN3O2 B11317888 (5-Bromofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

(5-Bromofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11317888
M. Wt: 364.24 g/mol
InChI Key: AVUVNFMDERIQQD-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-carbonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a complex organic compound that features a brominated furan ring, a pyridine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromofuran-2-carbonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves multi-step organic reactions. One common method starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a carbonylation reaction to introduce the carbonyl group. The resulting compound is then reacted with 1-(2-pyridin-2-yl)ethylpiperazine under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromofuran-2-carbonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Furanones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromofuran-2-carbonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-bromofuran-2-carbonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The brominated furan ring and the pyridine moiety can facilitate binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • 1-(5-Bromofuran-2-carbonyl)piperazine
  • 4-[2-(Pyridin-2-yl)ethyl]piperazine
  • 1-(5-Bromofuran-2-yl)methanone

Uniqueness: 1-(5-Bromofuran-2-carbonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is unique due to the combination of its brominated furan ring, pyridine moiety, and piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18BrN3O2

Molecular Weight

364.24 g/mol

IUPAC Name

(5-bromofuran-2-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C16H18BrN3O2/c17-15-5-4-14(22-15)16(21)20-11-9-19(10-12-20)8-6-13-3-1-2-7-18-13/h1-5,7H,6,8-12H2

InChI Key

AVUVNFMDERIQQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=C(O3)Br

Origin of Product

United States

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